molecular formula C15H14BrNO3S2 B2471059 ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391224-24-1

ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2471059
CAS No.: 391224-24-1
M. Wt: 400.31
InChI Key: FRCHFGTUNADHSP-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of thiophene derivatives followed by amide formation and esterification. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and coupling reagents such as dicyclohexylcarbodiimide (DCC) for amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. Solvent selection, temperature control, and purification techniques like recrystallization and chromatography are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromothiophene-2-carboxylate
  • Methyl 2-bromothiophene-3-carboxylate
  • 2-ethylhexyl 5-bromothiophene-2-carboxylate

Uniqueness

Ethyl 2-(5-bromothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its fused cyclopenta[b]thiophene structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-2-20-15(19)12-8-4-3-5-9(8)22-14(12)17-13(18)10-6-7-11(16)21-10/h6-7H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCHFGTUNADHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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